

# In-Depth Technical Guide: Characterization of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

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## Compound of Interest

**Compound Name:** 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

**Cat. No.:** B1309384

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## Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**. This molecule is a key intermediate in the synthesis of pharmacologically active compounds, most notably Lixivaptan, a vasopressin V2 receptor antagonist. This document collates available data on its chemical and physical properties, including spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis are provided, along with a proposed synthetic pathway for its conversion to a key precursor of Lixivaptan.

## Chemical and Physical Properties

**1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** is a solid at room temperature with a melting point of 138 °C. Its chemical structure and key identifiers are summarized below.

| Property          | Value  | Source                                  |
|-------------------|--|---|
| IUPAC Name        | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde                      | <a href="#">[1]</a>                     |
| CAS Number        | 33265-61-1   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 216.19 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Melting Point     | 138 °C   |   |
| Appearance        | Solid  |   |

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** provide detailed information about its molecular structure.

Table 2.1: <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift (δ)<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|------------|
| 9.48                      | s            | -                           | Aldehyde-H |
| 8.11                      | d            | 7.8                         | Aromatic-H |
| 7.69                      | t            | 7.5                         | Aromatic-H |
| 7.60                      | t            | 7.7                         | Aromatic-H |
| 7.40                      | d            | 7.8                         | Aromatic-H |
| 7.12                      | d            | 2.3                         | Pyrrole-H  |
| 7.00                      | s            | -                           | Pyrrole-H  |
| 6.47                      | m            | -                           | Pyrrole-H  |

Table 2.2:  $^{13}\text{C}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment                 |
|---------------------------------|----------------------------|
| 178.8                           | Aldehyde C=O               |
| 145.9                           | Aromatic C-NO <sub>2</sub> |
| 133.7                           | Aromatic CH                |
| 133.6                           | Aromatic CH                |
| 132.7                           | Pyrrole C                  |
| 131.2                           | Aromatic C                 |
| 129.8                           | Aromatic CH                |
| 129.6                           | Aromatic CH                |
| 125.3                           | Aromatic CH                |
| 124.9                           | Pyrrole CH                 |
| 111.7                           | Pyrrole CH                 |

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

As of the date of this guide, specific experimental Fourier-transform infrared (FTIR) and mass spectrometry (MS) data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** are not readily available in the reviewed literature. However, related compounds such as 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been characterized by these methods[2].

## Crystallographic Data

The crystal structure of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group P-1.

Table 3.1: Crystal Data and Structure Refinement

| Parameter              | Value   |
|------------------------|---|
| Empirical formula      | C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> |
| Formula weight         | 230.22  |
| Temperature            | 113(2) K  |
| Wavelength             | 0.71073 Å   |
| Crystal system         | Triclinic   |
| Space group            | P-1   |
| Unit cell dimensions   | a = 7.2643(8) Å, α = 104.10(2)°                               |
|                        | b = 8.3072(10) Å, β = 96.463(11)°                             |
|                        | c = 9.2570(12) Å, γ = 96.92(2)°                               |
| Volume                 | 531.98(11) Å <sup>3</sup>                                     |
| Z                      | 2   |
| Density (calculated)   | 1.437 Mg/m <sup>3</sup>                                       |
| Absorption coefficient | 0.106 mm <sup>-1</sup>  |
| F(000)                 | 240   |

## Experimental Protocols

### Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

This protocol is adapted from the literature and describes the synthesis of the title compound from pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide.

#### Materials:

- Pyrrole-2-carboxaldehyde
- 2-Nitrobenzyl bromide

- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF)
- Argon gas
- Petroleum ether
- Ethyl acetate

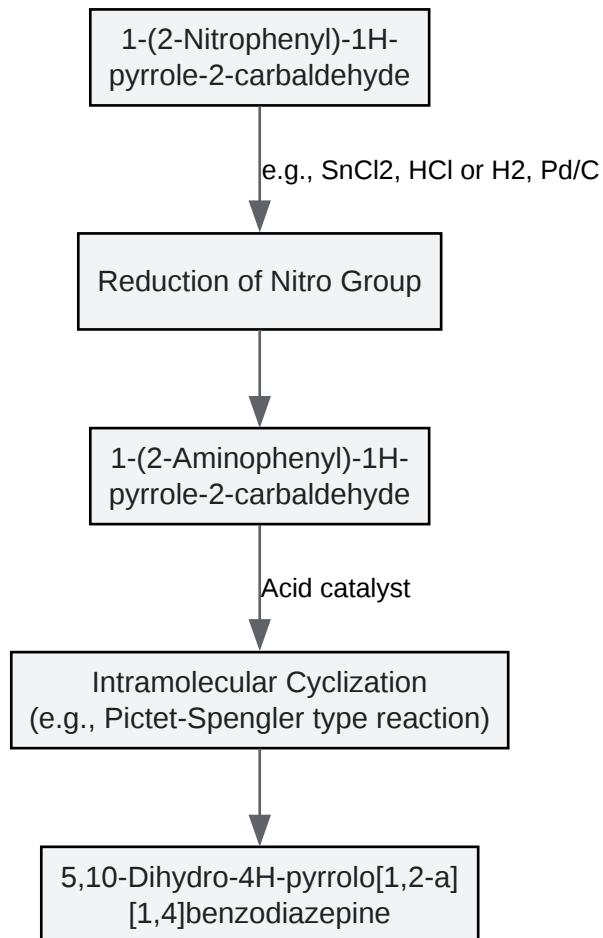
Procedure:

- In a reaction vessel under an argon atmosphere, a solution of sodium hydride in N,N-dimethylformamide is prepared.
- Pyrrole-2-carboxaldehyde is added to this solution.
- 2-Nitrobenzyl bromide is then added to the reaction mixture.
- The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
- Upon completion, the crude product is isolated.
- The crude product is purified by recrystallization from a petroleum ether-ethyl acetate (2:1) solution to yield colorless crystals of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

## Role in Synthesis of Lixivaptan Precursor

**1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde** serves as a crucial intermediate in the synthesis of Lixivaptan. The following workflow outlines a plausible synthetic route to a key tricyclic benzodiazepine precursor.

## Synthesis of Lixivaptan Precursor

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Caption: Plausible synthetic pathway from **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** to a key Lixivaptan precursor.

## Conclusion

This technical guide has summarized the key characterization data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**, a vital building block in medicinal chemistry. The provided information on its physicochemical properties, spectroscopic data, and synthesis protocol offers a valuable resource for researchers in drug discovery and development. The outlined synthetic pathway to a Lixivaptan precursor highlights its significance as a strategic intermediate. Further

investigation to obtain experimental IR and mass spectrometry data would complete the characterization profile of this compound.

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## References

- 1. 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | CID 564844 - PubChem [pubchem.ncbi.nlm.nih.gov]
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